molecular formula C8H2N4S B2506198 BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE CAS No. 54512-79-7

BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE

Cat. No.: B2506198
CAS No.: 54512-79-7
M. Wt: 186.19
InChI Key: XLZSBKCPMZTXRO-UHFFFAOYSA-N
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Description

Benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile (CAS: 54512-79-7, molecular formula: C₈H₂N₄S) is a fused heterocyclic compound featuring a benzothiadiazole core with two nitrile (-CN) groups at the 5,6-positions. Its electron-deficient structure and strong electron-withdrawing properties make it a key building block in organic electronics, such as organic photovoltaics (OPVs) and light-emitting diodes (OLEDs), due to its ability to lower material band gaps and enhance charge transport . It also serves as a precursor for synthesizing polymers and small molecules with tailored optoelectronic properties .

Properties

IUPAC Name

2,1,3-benzothiadiazole-5,6-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2N4S/c9-3-5-1-7-8(12-13-11-7)2-6(5)4-10/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLZSBKCPMZTXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=NSN=C21)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE typically involves the reaction of 4,7-dibromo-benzo[c][1,2,5]thiadiazole with cyanide sources under specific conditions. One common method includes the use of potassium carbonate (K2CO3) as a base and palladium acetate (Pd(OAc)2) as a catalyst in a solvent like toluene . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process often involves recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the reagents and conditions used.

Mechanism of Action

The mechanism of action of BENZO[C][1,2,5]THIADIAZOLE-5,6-DICARBONITRILE involves its strong electron-accepting properties. This allows it to participate in electron transfer reactions, making it effective in applications like photovoltaics and photocatalysis. The compound can interact with various molecular targets, including electron-rich species, facilitating redox reactions and energy transfer processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzo[c][1,2,5]thiadiazole Derivatives with Varying Substituents

Substituents on the benzothiadiazole core significantly influence electronic properties and applications. Key derivatives include:

Compound Name Substituents Key Properties/Applications References
4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile (Th-BTDCN) Thiophene at 4,7-positions Enhanced π-conjugation for OPVs; synthesized via Suzuki coupling.
4,7-Bis(4-(hexyloxy)phenyl)this compound ((p-OHx)₂DCBT) Hexyloxy-phenyl groups Improved solubility and red-shifted absorption for low-bandgap polymers.
4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1,2,5]thiadiazole Bromine and hexyloxy groups Intermediate for cross-coupling reactions in polymer synthesis.
5-((4-Methoxyphenyl)thio)benzo[c][1,2,5]thiadiazole (MTDZ) Methoxyphenylthio group Acetylcholinesterase (AChE) inhibition; potential for Alzheimer’s treatment.

Key Insights :

  • Electron-Withdrawing Groups (e.g., -CN) : Lower LUMO levels, enhancing electron mobility in OPVs .
  • Alkoxy/Thiophene Substituents : Improve solubility and film-forming properties .
  • Bromine : Facilitates polymerization via Stille or Suzuki coupling .
Comparison with Benzo[c][1,2,5]oxadiazole and Selenadiazole Analogs

Replacing sulfur with oxygen or selenium alters electronic and biological properties:

Compound Class Heteroatom Band Gap Key Applications References
Benzo[c][1,2,5]thiadiazole S ~1.5–2.0 eV OPVs, OLEDs, AChE inhibitors
Benzo[c][1,2,5]oxadiazole O Higher than thiadiazole Antileishmanial agents (e.g., activity against Leishmania donovani)
Benzo[c][1,2,5]selenadiazole Se Lower than thiadiazole Enhanced charge transport in polymers; emerging in optoelectronics

Key Insights :

  • Selenium Substitution : Reduces band gap further, improving near-infrared (NIR) absorption for advanced OPVs .
  • Oxygen Substitution : Reduces electron-withdrawing strength but retains pharmacological activity .
Pharmacological Activity Comparison

Benzothiadiazole derivatives exhibit diverse biological activities depending on substituents:

Compound Activity Mechanism Efficacy References
MTDZ AChE inhibition Binds to enzyme active site IC₅₀ ~10 µM
Boron-based benzo[c][1,2,5]thiadiazoles Anticancer (hypoxia inhibition) Targets tumor hypoxia pathways Under evaluation
Arylsulfanyl-benzothiadiazoles Anti-amnesic Modulates cholinergic pathways Preclinical efficacy

Key Insights :

  • Nitrogen-Rich Derivatives (e.g., dicarbonitrile) : Less explored in pharmacology but promising for enzyme inhibition.

Biological Activity

Benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile (CAS No. 54512-79-7) is a compound of significant interest due to its diverse biological activities and applications in various fields, particularly in agriculture and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

  • Molecular Formula: C8_8H2_2N4_4S
  • Molecular Weight: 186.19 g/mol
  • Structure: The compound features a benzothiadiazole core with two cyano groups at positions 5 and 6, contributing to its reactivity and biological properties.

1. Herbicidal Activity

This compound has been reported to exhibit herbicidal activity. Its mechanism involves inhibition of specific biochemical pathways in plants, leading to growth suppression. This property makes it a candidate for developing new herbicides that are effective against resistant weed species .

2. Photophysical Properties

Recent studies have highlighted the compound's potential as a strong photooxidant. It has been utilized in the synthesis of dyes that demonstrate tunable light absorption and oxidation strength. These properties are crucial for applications in solar energy conversion and organic synthesis . The ability to absorb visible light and generate reactive species can be harnessed in photochemical reactions.

Synthesis and Modifications

The synthesis of this compound typically involves several methods that optimize yield and purity. For instance:

  • Synthesis Methodology: One effective method includes the condensation of appropriate precursors followed by nucleophilic substitution reactions under controlled conditions . The reaction conditions significantly influence the yield of the desired product.
Synthesis Method Yield (%) Conditions
Method A40120 °C for 28 h
Method B87NMP with zinc cyanide

Case Study 1: Dyes Based on Benzo[c][1,2,5]thiadiazole

A series of symmetric dicyanobenzothiadiazole (DCBT) dyes were synthesized using this compound as a core structure. These dyes exhibited a range of photooxidant strengths due to variations in aryl substituents. The study demonstrated that modifications at the periphery could significantly alter the absorption maxima and oxidation potentials .

Case Study 2: Solar Energy Applications

In another study focusing on solar energy conversion, benzo[c][1,2,5]thiadiazole derivatives were tested as photosensitizers for water oxidation reactions. The results indicated that these compounds could effectively facilitate light-driven chemical transformations due to their long-lived excited states .

Q & A

Basic: What are the common synthetic routes for preparing benzo[c][1,2,5]thiadiazole-5,6-dicarbonitrile and its derivatives?

Methodological Answer:
The synthesis typically involves coupling reactions with electron-rich or electron-deficient moieties to tailor electronic properties. For example, derivatives like 5,6-bis(tetradecyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole (DBT1) are synthesized via Suzuki-Miyaura cross-coupling, using palladium catalysts to attach aryl groups to the benzothiadiazole core . Bromination at the 4,7-positions using NBS (N-bromosuccinimide) enables further functionalization, as seen in 4,7-dibromo derivatives . For boron-based analogs, nucleophilic substitution followed by hydrolysis of aryl trifluoroborate salts under silica gel achieves efficient synthesis .

Advanced: How can density functional theory (DFT) be utilized to predict the electronic properties of benzo[c][1,2,5]thiadiazole derivatives?

Methodological Answer:
DFT with hybrid functionals (e.g., B3LYP) incorporating exact-exchange terms is critical for accurate prediction of electronic properties. For instance, Becke’s functional demonstrated a 2.4 kcal/mol deviation in atomization energies, enabling reliable estimation of bandgaps and charge-transfer behavior . Studies on benzo[c][1,2,5]oxadiazole-NDI copolymers used DFT to validate the electron-withdrawing strength of the benzothiadiazole unit, correlating with experimental electron mobilities of 2.43 cm² V⁻¹ s⁻¹ . Key steps include:

  • Geometry optimization with gradient-corrected functionals.
  • Frontier orbital analysis (HOMO-LUMO gaps) to assess charge transport.
  • Solvent effects modeled via polarizable continuum models (PCM).

Basic: What spectroscopic techniques are most effective for characterizing benzo[c][1,2,5]thiadiazole-based compounds?

Methodological Answer:

  • ¹H/¹³C NMR : Resolves substituent patterns, e.g., distinguishing thiophene protons in DBT1 at δ 7.2–7.5 ppm .
  • UV-Vis Spectroscopy : Identifies π-π* transitions (e.g., absorption peaks at 400–600 nm for low-bandgap polymers) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight, as seen in boron-based derivatives with exact masses matching theoretical values .
  • FT-IR : Detects functional groups (e.g., C≡N stretches near 2200 cm⁻¹ for dicyano derivatives) .

Advanced: What strategies can address contradictions in reported charge carrier mobility values for benzo[c][1,2,5]thiadiazole-containing polymers?

Methodological Answer:
Discrepancies often arise from variations in film morphology and device architecture. To mitigate:

  • Controlled Processing : Use solvent additives (e.g., 1,8-diiodooctane) to optimize polymer-fullerene phase separation .
  • Thin-Film Characterization : Atomic force microscopy (AFM) and grazing-incidence X-ray diffraction (GI-XRD) correlate crystallinity with mobility .
  • Standardized Testing : Compare devices under identical conditions (e.g., 1 sun illumination, AM 1.5G spectrum) . For example, bulk-heterojunction solar cells with benzothiadiazole polymers showed Voc improvements by tuning donor-acceptor alignment .

Basic: What are the key considerations in designing benzo[c][1,2,5]thiadiazole derivatives for organic photovoltaic applications?

Methodological Answer:

  • Bandgap Engineering : Incorporate electron-withdrawing groups (e.g., dicyano) to lower LUMO levels, enhancing exciton dissociation .
  • Solubility : Introduce alkyl chains (e.g., tetradecyloxy) to improve processability without compromising charge transport .
  • Donor-Acceptor Pairing : Match HOMO levels of donor polymers (e.g., fluorene or carbazole-based) with benzothiadiazole’s LUMO for efficient charge transfer .

Advanced: How do structural modifications at the 5,6-positions of benzo[c][1,2,5]thiadiazole influence its electron-withdrawing capacity in low-bandgap polymers?

Methodological Answer:
Substituents at 5,6-positions significantly alter electron affinity:

  • Electron-Withdrawing Groups (EWGs) : Nitrile (-CN) or nitro (-NO₂) groups enhance electron deficiency, reducing bandgaps (e.g., from 2.1 eV to 1.5 eV) and improving charge separation .
  • Steric Effects : Bulky groups (e.g., triisobutylsilyl) can disrupt π-stacking, reducing mobility, but improve solubility .
  • Conjugation Extension : Ethynyl linkages (e.g., in 4,7-bis(triisobutylsilylethynyl) derivatives) enhance intramolecular charge transfer .

Basic: What are the typical challenges encountered in the purification of benzo[c][1,2,5]thiadiazole derivatives?

Methodological Answer:

  • Low Solubility : High crystallinity requires hot filtration using solvents like DMF or chlorobenzene .
  • Byproduct Removal : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) separates brominated byproducts .
  • Moisture Sensitivity : Store under inert atmosphere (N₂/Ar) at 2–8°C to prevent hydrolysis of nitrile groups .

Advanced: What computational approaches are suitable for analyzing the thermodynamic stability of benzo[c][1,2,5]thiadiazole derivatives under varying environmental conditions?

Methodological Answer:

  • Reactivity Indices : Global electrophilicity index (ω) predicts stability against nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate degradation pathways under thermal stress (e.g., 300–500 K) .
  • DFT-Based Thermochemistry : Calculate bond dissociation energies (BDEs) for critical bonds (e.g., C-S in thiadiazole rings) to assess thermal stability . For example, boron-based derivatives showed enhanced stability due to B-N dative bonds .

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